REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][c:5]2[c:6]([Cl:12])[cH:7][cH:8][n:9][c:10]2[cH:11]1.[NH3:13].[O:15]1[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1.[OH2:14]>>[Br:1][c:2]1[cH:3][n:4][c:5]2[c:6]([NH2:13])[cH:7][cH:8][n:9][c:10]2[cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccnc2cc(Br)cnc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
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product
|
Smiles
|
Nc1ccnc2cc(Br)cnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |